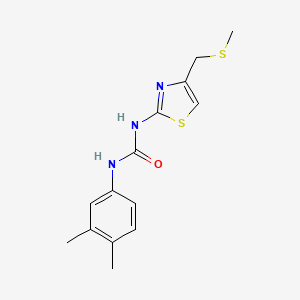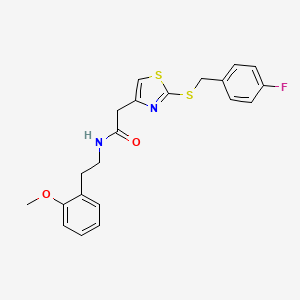
5-Bromo-6-chloro-1-methylbenzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is a chemical compound with the CAS No. 2361825-36-5. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions between benzimidazole, aqueous formaldehyde, and an amine . Other methods include the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 .Molecular Structure Analysis
Benzimidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole derivatives are key components in functional molecules used in various applications . The bonds formed during the formation of the imidazole are crucial . The ReactionCode format allows encoding and decoding a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .Scientific Research Applications
Anticancer Agent
Benzimidazole derivatives, including “5-Bromo-6-chloro-1-methylbenzimidazol-2-amine”, have been intensively studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed significant increase of anticancer activity .
Inhibition of RNA Polymerase II
“5-Bromo-6-chloro-1-methylbenzimidazol-2-amine” is used as an inhibitor to suppress mouse melanoma cells’ RNA Polymerase II . It can stop mRNA synthesis by inactivating RNA Polymerase II’s C-terminal domain through phosphorylation .
Inhibition of Cyclin D1 mRNA Synthesis
This compound is also used to inhibit the synthesis of Cyclin D1 mRNA in human prostate epithelial cell lines .
Inhibition of Interleukin-2 Gene Transcription
It has been used to inhibit the transcription of the Interleukin-2 gene in Jurkat cells .
Inhibition of DNA Topoisomerase II
“5-Bromo-6-chloro-1-methylbenzimidazol-2-amine” can interfere with DNA Topoisomerase II . This can regulate the response to cytokines by blocking RNA modification in the Human Immunodeficiency Virus (HIV) .
Inhibition of Cyclin-Dependent Kinases (CDK)
The compound inhibits Cyclin-Dependent Kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Potential Treatment for Cancer
Due to its ability to inhibit RNA synthesis and interfere with DNA Topoisomerase II, “5-Bromo-6-chloro-1-methylbenzimidazol-2-amine” is being studied as a potential treatment for cancer .
Transcription Termination
As an RNA synthesis inhibitor, this compound can cause premature transcription termination . It is also an inhibitor of Protein Kinase-2 (CK2) .
Future Directions
Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine and similar compounds may have potential for future drug development.
Mechanism of Action
Target of Action
Benzimidazoles are known to interact with a variety of biological targets. For example, some benzimidazoles are used as anthelmintic drugs, where they bind to the protein tubulin, inhibiting microtubule polymerization, which disrupts vital processes in parasitic worms .
Mode of Action
The interaction of benzimidazoles with their targets often results in the disruption of essential biological processes. In the case of anthelmintic benzimidazoles, the disruption of microtubule polymerization leads to the death of the parasitic worms .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For instance, by inhibiting microtubule polymerization, they can disrupt cell division and other processes dependent on the cytoskeleton .
Pharmacokinetics
The ADME properties of benzimidazoles can vary widely depending on their specific chemical structure. Some benzimidazoles are well absorbed and widely distributed in the body, while others might have different pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. In general, they can lead to the death of targeted cells or organisms, or modulate specific cellular functions .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. Some benzimidazoles are also known to act as corrosion inhibitors, suggesting that they can interact with their environment in complex ways .
properties
IUPAC Name |
5-bromo-6-chloro-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIOINJSFSMFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-1-methylbenzimidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)



![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)


![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)


